molecular formula C21H23N5O2 B11623730 2-(2,6-Dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde phenylhydrazone

2-(2,6-Dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde phenylhydrazone

Cat. No.: B11623730
M. Wt: 377.4 g/mol
InChI Key: LHSFHXDFEVOZOC-WSDLNYQXSA-N
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Description

2-(2,6-Dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde phenylhydrazone is a complex organic compound with a unique structure that combines a pyrido[1,2-A]pyrimidine core with a morpholine ring and a phenylhydrazone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde phenylhydrazone typically involves multiple steps. One common route starts with the preparation of the pyrido[1,2-A]pyrimidine core, followed by the introduction of the morpholine ring and the phenylhydrazone group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde phenylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve specific temperatures, pressures, and solvent systems to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(2,6-Dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde phenylhydrazone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde phenylhydrazone involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde: Lacks the phenylhydrazone group, leading to different chemical properties.

    4-Oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde phenylhydrazone: Lacks the morpholine ring, affecting its reactivity and applications.

Uniqueness

2-(2,6-Dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde phenylhydrazone is unique due to the combination of its structural elements, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-3-[(E)-(phenylhydrazinylidene)methyl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C21H23N5O2/c1-15-13-25(14-16(2)28-15)20-18(12-22-24-17-8-4-3-5-9-17)21(27)26-11-7-6-10-19(26)23-20/h3-12,15-16,24H,13-14H2,1-2H3/b22-12+

InChI Key

LHSFHXDFEVOZOC-WSDLNYQXSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=CC3=N2)/C=N/NC4=CC=CC=C4

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=CC3=N2)C=NNC4=CC=CC=C4

Origin of Product

United States

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